molecular formula C12H11NO3 B609819 PACA CAS No. 1431724-30-9

PACA

Cat. No.: B609819
CAS No.: 1431724-30-9
M. Wt: 217.22
InChI Key: HLHSUNWAPXINQU-GQCTYLIASA-N
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Description

PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .

Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .

Chemical Reactions Analysis

Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of propargyl caffeamide lies in its ability to modulate multiple signaling pathways within the body. Studies have shown that this compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress-induced damage. Furthermore, propargyl caffeamide has been found to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines, thus reducing inflammation in various tissues. Additionally, propargyl caffeamide has been shown to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin, which may contribute to its neuroprotective effects .

Comparison with Similar Compounds

PACA can be compared with other similar compounds such as:

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSUNWAPXINQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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